[Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid
Description
[Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid is a synthetic organic compound featuring a cyclopropylamine group linked to a methyl-substituted piperidin-4-ylmethyl moiety and an acetic acid functional group. Its structure combines a rigid cyclopropane ring with a flexible piperidine scaffold, making it a molecule of interest in medicinal chemistry for targeting enzymes or receptors requiring both hydrophobic and polar interactions.
Properties
IUPAC Name |
2-[cyclopropyl-[(1-methylpiperidin-4-yl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-13-6-4-10(5-7-13)8-14(9-12(15)16)11-2-3-11/h10-11H,2-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUDUBKEDBHTMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino-acetic acid, with the CAS number 1353961-57-5, is a compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, and its implications in therapeutic applications such as Alzheimer's disease treatment.
The chemical structure of Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino-acetic acid can be represented as follows:
- Molecular Formula: C₁₂H₁₈N₂O₂
- Molecular Weight: 222.28 g/mol
Antibacterial Activity
Recent studies have indicated that piperidine derivatives, which include compounds similar to Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino-acetic acid, exhibit significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for various derivatives have been reported to range from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Piperidine Derivatives
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0048 | E. coli |
| Compound B | 0.0195 | Bacillus mycoides |
| Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino-acetic acid | TBD | TBD |
Antifungal Activity
In addition to antibacterial properties, piperidine derivatives have shown antifungal activity. For instance, compounds structurally related to Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino-acetic acid demonstrated effectiveness against Candida albicans, with MIC values indicating potent activity .
Table 2: Antifungal Activity of Piperidine Derivatives
| Compound | MIC (mg/mL) | Target Fungi |
|---|---|---|
| Compound C | 0.0048 | C. albicans |
| Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino-acetic acid | TBD | TBD |
The mechanism by which Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino-acetic acid exerts its biological effects may involve the inhibition of key enzymes such as acetylcholinesterase (AChE). AChE inhibitors are crucial in treating Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .
Case Study: AChE Inhibition
A study assessed various piperidine derivatives for their AChE inhibitory potential. The results indicated that compounds with structural similarities to Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino-acetic acid exhibited favorable binding affinities and could serve as potential therapeutic agents for Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino-acetic acid. Modifications in the piperidine ring and substituents have been shown to enhance antibacterial and antifungal activities .
Table 3: SAR Observations
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups on the piperidine ring | Increased antibacterial activity |
| Hydroxy or methyl substitutions on phenyl ring | Enhanced antifungal properties |
Scientific Research Applications
Medicinal Chemistry
Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino-acetic acid is being explored for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Research has indicated that compounds with similar structural motifs may exhibit anticancer properties. For instance, derivatives of cyclopropyl-piperidine structures have shown cytotoxic effects on cancer cell lines. A study demonstrated that this compound could induce apoptosis in hypopharyngeal tumor cells through mitochondrial dysfunction and caspase activation mechanisms .
Neuropharmacological Effects
The compound's interaction with muscarinic acetylcholine receptors suggests potential benefits in treating neurodegenerative diseases like Alzheimer's. Studies indicate that piperidine derivatives may enhance cognitive functions by acting as ligands for these receptors .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of cyclopropyl-containing compounds against various bacterial strains. Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino-acetic acid has shown promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its structural features enable diverse functional group transformations, making it suitable for creating novel compounds with potential biological activities .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various piperidine-based compounds, Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino-acetic acid demonstrated significant antimicrobial activity against Bacillus subtilis and Enterococcus faecalis. The MIC values indicated effectiveness comparable to standard antibiotics .
Case Study 2: Anticancer Activity
Another study evaluated the anticancer properties of several derivatives containing the piperidine structure. Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino-acetic acid was found to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three categories of analogs: piperidine-containing derivatives , cyclopropylamine-linked acids , and substituted benzyl analogs . Key differences in structure, synthesis, and bioactivity are highlighted.
Piperidine-Containing Derivatives
Analysis :
- This could enhance solubility or binding to charged residues in biological targets.
- The 1-methyl-piperidin-4-ylmethyl moiety is shared across analogs, but substitution at the 4-position (vs. 3-position in other derivatives) may influence steric interactions with enzymes like sEH .
Cyclopropylamine-Linked Acids
Analysis :
- The fluoro-substituted variant () may exhibit improved pharmacokinetics due to increased electronegativity and resistance to oxidation .
- Compared to the target compound, these analogs likely have lower affinity for targets requiring piperidine-mediated hydrophobic interactions (e.g., sEH inhibitors in ).
Soluble Epoxide Hydrolase (sEH) Inhibitors
Analysis :
- The target compound shares the piperidin-4-yl acetic acid backbone with these potent sEH inhibitors.
- The cyclopropyl group in both the target compound and 10d/10e may stabilize the molecule against metabolic degradation, a critical factor in drug design.
Key Research Findings and Implications
- Structural Flexibility vs. Rigidity : The piperidine ring provides conformational adaptability, while the cyclopropane enforces spatial constraints. This balance is critical for binding to enzymes with deep active sites (e.g., sEH) .
- Bioisosteric Replacements : Replacing the benzyl group () with piperidine (target compound) may improve target selectivity by avoiding off-target aromatic interactions.
- Metabolic Stability: Cyclopropyl groups resist oxidative metabolism, suggesting the target compound may have a longer half-life than non-cyclopropane analogs .
Preparation Methods
Reductive Amination of Cyclopropylamine and Piperidine Derivatives
The most widely reported method involves reductive amination between cyclopropylamine and a 1-methyl-piperidin-4-ylmethyl ketone precursor. This approach leverages the nucleophilic reactivity of the primary amine group in cyclopropylamine and the electrophilic carbonyl carbon in the piperidine derivative.
Procedure :
-
Condensation : Cyclopropylamine (1.2 eq) is reacted with 1-methyl-piperidin-4-ylmethyl ketone (1.0 eq) in ethanol at 50–70°C for 4–6 hours under nitrogen.
-
Reduction : Sodium cyanoborohydride (1.5 eq) or hydrogen gas (1 atm) with palladium on carbon (5% w/w) is introduced to reduce the intermediate Schiff base.
-
Acetylation : The resulting secondary amine is treated with chloroacetic acid (1.1 eq) in the presence of potassium carbonate to yield the target compound.
Key Parameters :
Nucleophilic Substitution on Piperidine Scaffolds
An alternative route employs nucleophilic substitution to introduce the cyclopropylamino group onto a pre-functionalized piperidine core. This method is advantageous for scalability and avoids intermediate isolation.
Procedure :
-
Quaternary Ammonium Salt Formation : 1-Methyl-piperidin-4-ylmethanol is treated with thionyl chloride to generate the corresponding chloride, which is then reacted with cyclopropylamine in acetonitrile at reflux.
-
Alkylation : The intermediate ammonium salt is alkylated with ethyl bromoacetate in the presence of triethylamine, followed by saponification with lithium hydroxide to afford the carboxylic acid.
Optimization Insights :
Solid-Phase Synthesis for High-Throughput Applications
Recent patents describe solid-phase synthesis using Wang resin or Rink amide resin to streamline purification and enable combinatorial library generation.
Procedure :
-
Resin Functionalization : The piperidine moiety is anchored to the resin via a photo-labile linker.
-
Cyclopropane Coupling : Cyclopropylamine is introduced using HATU/DIPEA activation in DMF.
-
Cleavage and Acetylation : The resin-bound intermediate is cleaved with TFA, followed by in-solution acetylation with chloroacetic anhydride.
Advantages :
-
Purity : >98% without chromatography due to resin washing steps.
-
Throughput : 50–100 analogs synthesized simultaneously in microtiter plates.
Analytical Characterization and Quality Control
Structural Confirmation via Spectroscopic Methods
Impurity Profiling
Critical impurities identified during synthesis include:
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 65–78 | 95–97 | Moderate | High |
| Nucleophilic Substitution | 70–82 | 93–96 | High | Moderate |
| Solid-Phase Synthesis | 85–90 | 98–99 | Low | Low |
Trade-offs :
-
Reductive Amination : Lower cost but requires chromatographic purification.
-
Solid-Phase : High purity but limited to small-scale applications.
Applications in Drug Discovery
The compound serves as a key intermediate in:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
